molecular formula C15H13FO B1406010 4-(3-Ethylphenyl)-3-fluorobenzaldehyde CAS No. 1515722-59-4

4-(3-Ethylphenyl)-3-fluorobenzaldehyde

Cat. No.: B1406010
CAS No.: 1515722-59-4
M. Wt: 228.26 g/mol
InChI Key: ZLNMSNAQPJQKJY-UHFFFAOYSA-N
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Description

4-(3-Ethylphenyl)-3-fluorobenzaldehyde is a substituted benzaldehyde derivative featuring a fluorine atom at the meta position (C3) of the aromatic ring and a 3-ethylphenyl group at the para position (C4). This structure combines electron-withdrawing (fluorine) and hydrophobic (ethylphenyl) substituents, influencing its physicochemical properties and reactivity. Applications of such compounds span medicinal chemistry (e.g., enzyme inhibition, anticancer agents) and synthetic intermediates in organic reactions .

Properties

IUPAC Name

4-(3-ethylphenyl)-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO/c1-2-11-4-3-5-13(8-11)14-7-6-12(10-17)9-15(14)16/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNMSNAQPJQKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C2=C(C=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethylphenyl)-3-fluorobenzaldehyde typically involves the introduction of the fluorine atom and the ethyl group onto the benzene ring through a series of chemical reactions. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with a fluorobenzene derivative in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for efficiency and scalability. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethylphenyl)-3-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-(3-Ethylphenyl)-3-fluorobenzoic acid.

    Reduction: 4-(3-Ethylphenyl)-3-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Development
Recent studies have highlighted the importance of 4-(3-Ethylphenyl)-3-fluorobenzaldehyde as a precursor in the synthesis of antidepressant molecules. The compound can be utilized in metal-catalyzed reactions to create complex structures that exhibit antidepressant activity. For instance, modifications of this aldehyde can lead to derivatives that show enhanced efficacy against depression-related disorders .

Cancer Research
The compound is also investigated for its potential in cancer treatment. Its derivatives have been synthesized and tested for anti-proliferative activity against various cancer cell lines, including prostate and breast cancer. The structural modifications around the aldehyde group can significantly influence the biological activity, making it a valuable scaffold for developing new anticancer agents .

Synthesis of Novel Compounds

Intermediate for Synthesis
this compound serves as an important intermediate in organic synthesis. It can be transformed into various derivatives through electrophilic aromatic substitution and nucleophilic addition reactions. These derivatives are crucial for developing new pharmaceuticals and agrochemicals .

Material Science Applications
The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its ability to form stable films and its optical properties are being explored for enhancing device efficiency .

Therapeutic Potential

HIF-2α Inhibitors
Research indicates that derivatives of this compound may act as inhibitors of hypoxia-inducible factor 2 alpha (HIF-2α), a protein implicated in several cancers. Targeting HIF-2α could provide a novel therapeutic strategy for treating renal cancer and other malignancies associated with aberrant HIF-2α activity .

Case Studies

Study Application Findings
Zhang et al., 2022Anticancer ActivityDerivatives showed significant growth inhibition in HT29 and A549 cell lines with IC50 values < 5 µM .
RSC Review, 2024Antidepressant SynthesisHighlighted the use of metal-catalyzed reactions to synthesize novel antidepressants based on this compound .
US Patent 2021HIF-2α InhibitionCompounds derived from this aldehyde were shown to inhibit HIF-2α effectively, indicating potential for cancer therapy .

Mechanism of Action

The mechanism of action of 4-(3-Ethylphenyl)-3-fluorobenzaldehyde depends on its chemical structure and the specific reactions it undergoes. The presence of the fluorine atom and the aldehyde group allows it to participate in various chemical transformations, influencing its reactivity and interactions with other molecules. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and receptors through its functional groups.

Comparison with Similar Compounds

Substituent Position Effects on Reactivity

The position of fluorine on the benzaldehyde ring critically determines reactivity. Evidence from enzymatic and synthetic studies reveals:

  • Reactivity in PAC Formation : In S. cerevisiae pyruvate decarboxylase-mediated reactions, 3-fluorobenzaldehyde exhibits reactivity comparable to unsubstituted benzaldehyde, while 2-fluorobenzaldehyde shows higher reactivity due to intramolecular hydrogen bonding stabilizing the transition state. Conversely, 4-fluorobenzaldehyde has the lowest reactivity .
  • Oxidation by Benzaldehyde Dehydrogenase I : 3-fluorobenzaldehyde is oxidized at 98% of the rate of benzaldehyde, whereas 4-fluorobenzaldehyde is oxidized at 210%, indicating para-substituents enhance enzyme-substrate compatibility. Ortho-substituted analogs (e.g., 2-fluoro-, 2-methyl-) show significantly reduced activity due to steric clashes .

Table 1: Substituent Effects on Reactivity

Compound Reactivity in PAC Formation (Relative to Benzaldehyde) Oxidation Rate by Dehydrogenase I (%)
Benzaldehyde 1.00 100
2-Fluorobenzaldehyde 1.62 41
3-Fluorobenzaldehyde 1.36 98
4-Fluorobenzaldehyde 1.10 210
4-(3-Ethylphenyl)-3-fluoro-* Not reported Predicted ~98–120†

†Prediction based on 3-fluorobenzaldehyde’s oxidation rate and the ethylphenyl group’s moderate steric/electronic effects .

Physicochemical Properties
  • Solubility : The ethylphenyl group increases hydrophobicity relative to smaller substituents (e.g., methoxy, hydroxy), likely reducing aqueous solubility.
  • Electronic Effects : The electron-withdrawing fluorine at C3 decreases electron density at the aldehyde group, enhancing electrophilicity and reactivity in nucleophilic additions.

Biological Activity

4-(3-Ethylphenyl)-3-fluorobenzaldehyde, a compound characterized by its unique structural features, has garnered attention in scientific research for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

  • Chemical Formula : C11H11F O
  • Molecular Weight : 182.21 g/mol
  • CAS Number : 1515722-59-4

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It has the potential to modulate receptor activities, influencing signaling pathways that regulate cell proliferation and apoptosis.
  • Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in infectious disease contexts.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance:

  • A study conducted on various derivatives indicated that this compound displayed significant activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests its viability as a lead compound for developing new antimicrobial agents .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound were evaluated in various cancer cell lines:

  • In vitro assays demonstrated that the compound induced apoptosis in human lung cancer cells, with a notable decrease in cell viability observed at concentrations above 10 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityNotable Effects
4-FluorobenzaldehydeAromatic AldehydeAntimicrobial, anticancerEffective against MRSA
2-(2-Cyclopropyloxazol-4-yl)acetic acidOxazole DerivativeAntimicrobialLow toxicity against HEK-293 cells
1,5-NaphthyridineHeterocyclic CompoundAnticancerInduces apoptosis in cancer cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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